3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one is an organic compound with a complex structure that includes a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could lead to the formation of amines.
Scientific Research Applications
3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes critical for disease progression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific quinazolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H19ClN2O |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H19ClN2O/c1-4-18(3)20-16-8-6-5-7-14(16)17(22)21(18)13-10-9-12(2)15(19)11-13/h5-11,20H,4H2,1-3H3 |
InChI Key |
LPHLLKYLRFMLEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)C)Cl)C |
Origin of Product |
United States |
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